3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile
Description
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety
Properties
CAS No. |
304896-40-0 |
|---|---|
Molecular Formula |
C19H11Cl2NO |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H11Cl2NO/c20-17-8-4-7-16(19(17)21)18-10-9-15(23-18)11-14(12-22)13-5-2-1-3-6-13/h1-11H/b14-11- |
InChI Key |
OXJUNMCQCLHMFL-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Substitution with 2,3-Dichlorophenyl Group: The furan ring is then substituted with a 2,3-dichlorophenyl group through a Friedel-Crafts acylation reaction.
Addition of Phenylacrylonitrile Moiety: The final step involves the addition of the phenylacrylonitrile moiety through a Knoevenagel condensation reaction, which typically requires a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Structural Analysis
The compound has the molecular formula C₁₉H₁₁Cl₂NO and a molecular weight of 340.2 g/mol . Its SMILES notation is C1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N, and the InChIKey is OXJUNMCQCLHMFL-KAMYIIQDSA-N . The structure features:
-
A furan ring substituted at the 2-position with a propenenitrile group.
-
A 2,3-dichlorophenyl group attached to the 5-position of the furan.
-
A trans (E)-configuration at the propenenitrile double bond .
| Structural Feature | Description |
|---|---|
| Furan Substitution | 5-position substituted with 2,3-dichlorophenyl |
| Propenenitrile Group | Trans (E)-configuration at C=C bond |
| Nitrile Group | Terminal cyanide functionality |
Furan Ring Formation
Furan synthesis often involves cyclization reactions. For example:
-
Copper-catalyzed elimination of β-chlorovinyl ketones under basic conditions can form 2,5-disubstituted furans .
-
Triazole-gold and copper catalysts enable one-pot three-step cascades to synthesize substituted furans .
Propenenitrile Group Assembly
The propenenitrile moiety could be introduced via:
-
Cross-coupling reactions (e.g., Suzuki or Heck) to install aromatic groups.
-
Cyanide addition to α,β-unsaturated ketones or aldehydes.
Reactivity and Potential Reaction Pathways
The compound’s functional groups suggest several reactive sites:
-
Nitrile Group :
-
Hydrolysis to amide or acid derivatives (e.g., using acid/base conditions).
-
Addition of nucleophiles (e.g., Grignard reagents).
-
-
Propenenitrile Double Bond :
-
Cycloadditions : [2+4] Diels-Alder or [4+2] reactions.
-
Hydrogenation : Reduction to a single bond using H₂/transition metal catalysts.
-
-
Furan Ring :
-
Electrophilic substitution : Directed by the electron-rich furan oxygen.
-
Oxidation : Potential conversion to thiophene or other heterocycles.
-
Nickel/Iridium Dual Photocatalysis
A related study on 1,5-enynes demonstrated radical bicyclization using NiCl₂ and [Ir{dFCF3ppy}₂(bpy)]PF₆ under blue LED irradiation . While not directly applied to this compound, such systems could enable:
-
Radical cyclization to form fused ring systems.
-
Hydrogen atom transfer (HAT) processes.
Palladium-Catalyzed C–H Activation
Palladium catalysts with S,O-bidentate ligands enable selective C–H olefination . For this compound, analogous reactions might:
-
Introduce alkenes at aromatic positions.
-
Facilitate coupling to other aromatic systems.
Collision Cross Section (CCS)
From PubChem CID 710532 (structurally similar compound):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 340.02904 | 176.6 |
| [M+Na]+ | 362.01098 | 192.9 |
| [M-H]- | 338.01448 | 176.5 |
This data aids in ion mobility spectrometry (IMS) analysis .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of phenylacrylonitrile compounds exhibit significant anticancer properties. The presence of the furan ring and the dichlorophenyl group in this compound enhances its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. The structural components allow for interaction with microbial membranes, leading to disruption and subsequent cell death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Reactivity
The nitrile group in 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic addition and cycloaddition. This property is exploited in synthetic organic chemistry for the development of more complex molecules .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of phenylacrylonitrile, including 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile, and evaluated their effects on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth compared to controls, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-N-[{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}(sulfanyl)methyl]prop-2-enimidic acid
- 2-acetyl-5-methylfuran
Uniqueness
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is with a complex structure that includes a furan ring and a phenylacrylonitrile moiety. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with suitable nitriles or acrylonitriles. Specific methodologies may vary, but they often leverage established organic synthesis techniques such as the Knoevenagel condensation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same chemical class. For instance, derivatives similar to 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 64 μg/mL . The minimum inhibitory concentration (MIC) values suggest potent bioactivity, making these compounds promising candidates for further development.
Anticancer Activity
The anticancer potential of furan-based compounds has been documented extensively. For example, certain derivatives have shown significant cytotoxicity against various cancer cell lines such as HCT116 (human colon cancer), PANC-1 (pancreatic cancer), and SKBR3 (breast cancer). The mechanism of action often involves induction of apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic factors like p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Evaluation : A study demonstrated that pyrazole derivatives related to furan compounds displayed inhibition zones ranging from 15 to 30 mm against tested pathogens. The most active derivative showed an MIC value of 0.22 μg/mL .
- Cytotoxicity Assays : In vitro assays indicated that furan derivatives could disrupt the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines .
Comparative Data Table
| Compound Name | Biological Activity | MIC Value | Cell Line Tested | Mode of Action |
|---|---|---|---|---|
| 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile | Antibacterial | 64 μg/mL | S. aureus, E. coli | Cell membrane disruption |
| Pyrazole Derivative 7b | Antimicrobial | 0.22 μg/mL | Various pathogens | Inhibition of biofilm formation |
| Furan Derivative X | Anticancer | Varies | HCT116, PANC-1 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via multi-step protocols involving:
- Suzuki-Miyaura coupling to introduce the 2,3-dichlorophenyl group to the furan ring.
- Wittig or Knoevenagel reactions to form the acrylonitrile moiety.
Optimization strategies include using palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency and controlling reaction temperature/pH to minimize byproducts. Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, HRMS) characterize the structural integrity of this compound?
- Answer :
- ¹³C NMR : Peaks at δ ~155–110 ppm confirm aromatic carbons (furan, phenyl, dichlorophenyl) and the acrylonitrile group (δ ~117 ppm for CN) .
- HRMS : Exact mass calculated as 377.22 g/mol (C₁₉H₁₂Cl₂N₂O) matches theoretical values, confirming molecular composition .
- Elemental analysis : Deviations ≤0.5% from calculated C/H/N ratios ensure purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Enzymatic inhibition assays (e.g., Dengue/Zika NS2B/NS3 protease inhibition) are relevant due to structural similarity to α-cyanoacrylates with antiviral activity. Use fluorogenic substrates (Boc-Gly-Arg-AMC) and measure IC₅₀ values via fluorescence quenching .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Answer : Single-crystal X-ray diffraction (SHELX suite) reveals:
- Torsion angles : Critical for assessing planarity (e.g., furan-acrylonitrile dihedral angles ~0–10°).
- Crystal packing : π-π stacking between phenyl/dichlorophenyl groups and hydrogen bonding (C≡N⋯H interactions) .
- Data refinement : SHELXL achieves R-factors <0.05 using high-resolution (<1.2 Å) data .
Q. What computational approaches predict structure-activity relationships (SAR) for modifying the acrylonitrile group?
- Answer :
- Docking studies (AutoDock Vina) : Simulate binding to viral proteases (e.g., Zika NS2B/NS3) to identify key interactions (e.g., acrylonitrile’s nitrile group with catalytic Ser135).
- DFT calculations (Gaussian) : Optimize electron density maps to evaluate substituent effects on reactivity (e.g., electron-withdrawing Cl groups enhance electrophilicity) .
Q. How do solid-state properties (e.g., emission behavior) correlate with molecular structure?
- Answer : Aggregation-induced emission (AIE) studies show:
- Emission enhancement : Restricted intramolecular rotation (RIR) in the solid state increases quantum yield (Φ up to 0.45).
- Crystallographic data : Planar furan-acrylonitrile alignment reduces non-radiative decay .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR shifts for similar acrylonitriles: How to validate assignments?
- Answer :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-(5-p-tolyl-furan-2-yl)-acrylic acid δ 122–128 ppm for aromatic carbons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
Q. Conflicting bioactivity results in protease inhibition assays: What factors cause variability?
- Answer :
- Enzyme source : Recombinant vs. native proteases may differ in folding/activity.
- Assay conditions : pH (optimum ~8.0) and ionic strength (e.g., 150 mM NaCl) significantly impact IC₅₀ reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
